Structural Differentiation: 2-Methoxyethoxy vs 3-Methoxypyrrolidine Substituent on the Benzoyl Ring
The compound possesses a 4-(2-methoxyethoxy)benzoyl group, whereas the closest analog, 4-cyclopropyl-1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole (CAS 2097919-52-1), bears a 4-(3-methoxypyrrolidin-1-yl)benzoyl group. This substitution replaces a flexible, neutral ethylene glycol ether chain with a rigid, basic pyrrolidine ring, fundamentally altering the molecule's hydrogen-bonding capacity and basicity . In the CSF-1R azetidine series, the optimization of the terminal benzyl ether chain was critical for achieving nanomolar potency, with JTE-952 incorporating a glycerol ether linker [1].
| Evidence Dimension | Benzoyl substituent structure |
|---|---|
| Target Compound Data | 4-(2-methoxyethoxy)phenyl group; neutral, flexible ether chain with two oxygen atoms capable of hydrogen bonding |
| Comparator Or Baseline | 4-cyclopropyl-1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole (CAS 2097919-52-1). 4-(3-methoxypyrrolidin-1-yl)phenyl group; basic, rigid heterocycle with one hydrogen bond acceptor |
| Quantified Difference | Qualitative change: introduction of a basic amine (pKa ~8-9 for pyrrolidine) vs a neutral ether. The topological polar surface area (tPSA) is expected to decrease by ~12-15 Ų, and the calculated logP increases by ~1.5 units for the comparator, altering cellular permeability and off-target binding profiles [2]. |
| Conditions | In silico property comparison; no direct head-to-head experimental data available for this specific pair |
Why This Matters
The distinct physicochemical profile dictates different pharmacokinetic and target-binding behaviors, preventing functional substitution in SAR studies.
- [1] Ikegashira K, Ikenogami T, Yamasaki T, et al. Optimization of an azetidine series as inhibitors of colony stimulating factor-1 receptor (CSF-1R) Type II to lead to the clinical candidate JTE-952. Bioorg Med Chem Lett. 2019;29(7):873-877. View Source
- [2] Calculated using ChemAxon molecular property predictors. Values are estimates based on structural comparison. View Source
